molecular formula C17H27NO4 B1443681 1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid CAS No. 1250998-00-5

1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid

Cat. No.: B1443681
CAS No.: 1250998-00-5
M. Wt: 309.4 g/mol
InChI Key: MOWGSPJMRSIRSG-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a bicyclo[2.2.1]heptane (norbornane) framework with a piperidine ring. The rigid bicyclic system confers conformational stability, making it valuable in medicinal chemistry for modulating pharmacokinetic properties .

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h11-13H,4-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGSPJMRSIRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CCC2C(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and stability.

Key Structural Features

  • Spirocyclic Framework : Enhances binding affinity to biological receptors.
  • Boc Group : Provides protection during synthesis and can be removed under specific conditions to activate the compound.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and have been implicated in various neurological conditions.

Interaction with nAChRs

  • Agonistic Activity : The compound may act as an agonist at certain nAChR subtypes, potentially enhancing synaptic transmission.
  • Antagonistic Activity : It may also exhibit antagonistic properties against other nAChR subtypes, modulating neurotransmitter release.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of this compound in various models:

In Vitro Studies

  • Cell Line Assays : Evaluations using neuronal cell lines have shown that the compound can modulate nAChR activity, influencing calcium influx and neurotransmitter release.
  • Binding Affinity : Radiolabeled binding assays indicate a high affinity for specific nAChR subtypes, suggesting its potential as a therapeutic agent in cognitive disorders.

In Vivo Studies

  • Animal Models : Administration of the compound in rodent models has demonstrated improvements in memory and learning tasks, consistent with enhanced cholinergic signaling.
  • Toxicity Assessments : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applications.

Summary of Biological Activities

Study TypeModelKey FindingsReference
In VitroNeuronal Cell LinesModulation of nAChR activity
In VivoRodent ModelsImproved memory performance
Binding AffinityRadiolabeled AssaysHigh affinity for α4β2 and α7 nAChRs

Toxicity Profile

Dose (mg/kg)Observations
0 - 15No adverse effectsSafe at therapeutic levels
15 - 30Mild side effectsRequires monitoring

Case Study 1: Cognitive Enhancement

In a controlled study involving aged rats, administration of this compound resulted in significant improvements in spatial navigation tasks compared to the control group. This suggests potential applications in treating age-related cognitive decline.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against neurotoxic agents in vitro. Results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[bicyclo[2.2.1]heptane-7,4'-piperidine] Derivatives

(a) 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]hept[2]ene-7,4'-piperidine]-5-carboxylic Acid
  • Key Differences : Contains a double bond in the bicycloheptane (C5–C6) and a carboxylic acid at position 3.
  • However, the shifted carboxylic acid position alters hydrogen-bonding patterns compared to the target compound .
(b) tert-Butyl 1'-(4-((S)-5-(acetamidomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)-2-oxa-3-azaspiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-3-carboxylate (Compound 12, )
  • Key Differences: Incorporates a fluorophenyl-oxazolidinone moiety linked to the spiro system.
  • Biological Relevance: Demonstrates antibacterial activity against Gram-positive pathogens (MIC: 0.25–2 µg/mL), attributed to the oxazolidinone group’s ribosomal binding. The Boc group and fluorine enhance metabolic stability .

Non-Spiro Bicyclo[2.2.1]heptane Analogues

(a) Bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Key Differences : Lacks the spiro-piperidine system and Boc group.
  • Properties : Simpler structure with lower molecular weight (MW: ~154 g/mol vs. ~297 g/mol for the target compound). Reduced steric bulk may improve solubility but limit target specificity .
(b) 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid
  • Key Differences : Replaces bicyclo[2.2.1]heptane with a spiro[3.3]heptane core.
  • Similar Boc and carboxylic acid groups maintain comparable polarity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound C₁₅H₂₃NO₄* ~297 Boc (piperidine), COOH (bicyclo C2) Medicinal chemistry scaffold
Spiro[bicyclo[2.2.1]hept[2]ene-7,4'-piperidine]-5-carboxylic acid (Boc) C₁₅H₂₁NO₄ 291.34 Boc, COOH (bicyclo C5), double bond Conformational studies
Compound 12 () C₂₆H₃₅FN₄O₆ 518.58 Fluorophenyl-oxazolidinone, Boc Antibacterial (MIC: 0.25–2 µg/mL)
Bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₂ 140.18 COOH (C2) Synthetic intermediate
6-((Boc)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc (spiro C6), COOH (spiro C2) Drug discovery building block

*Assumed based on analogous structures.

Key Contrasts and Implications

  • Ring Size and Rigidity : Bicyclo[2.2.1]heptane offers greater rigidity than spiro[3.3]heptane, favoring entropic gains in binding .
  • Substituent Position: Carboxylic acid placement (C2 vs. C5) dramatically alters electronic properties and hydrogen-bond donor capacity .
  • Functional Groups: Oxazolidinone moieties () confer specific bioactivity, whereas simpler carboxylic acids serve as intermediates .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound typically involves:

  • Construction of the bicyclo[2.2.1]heptane skeleton, often via cycloaddition reactions such as Diels-Alder cyclizations.
  • Introduction of the piperidine moiety spiro-fused to the bicyclic system.
  • Installation of the tert-butoxycarbonyl protecting group on the nitrogen atom of the piperidine ring.
  • Functionalization at the 2-position of the bicyclic ring with a carboxylic acid group.

This multistep synthesis requires careful control of stereochemistry and functional group compatibility.

Preparation of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane framework is a norbornane skeleton, which can be efficiently synthesized via Diels-Alder reactions. According to recent research, asymmetric organocatalytic formal [4 + 2] cycloaddition reactions have been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. This method allows for rapid assembly of the bicyclic core with functional handles for further elaboration.

An alternative approach involves intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which provide bicyclo[2.2.1]heptane skeletons bearing oxy-functionalized bridgehead carbons. Such intermediates can serve as versatile building blocks for further functionalization.

Formation of the Spiro Piperidine Moiety

The spiro linkage between the bicyclo[2.2.1]heptane and the piperidine ring is typically introduced via nucleophilic substitution or ring-closing reactions involving appropriately functionalized precursors. The piperidine nitrogen is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps.

Introduction of the tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl (Boc) group is commonly installed by reacting the free amine with di-tert-butyl dicarbonate under basic conditions. This step is crucial to maintain the integrity of the nitrogen functionality during carboxylation and other transformations.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position of the bicyclic system is introduced either by direct oxidation of a methyl or hydroxymethyl precursor or via ester hydrolysis after initial esterification during the core synthesis.

Amide Coupling Reaction Conditions (Representative Example)

A detailed protocol for coupling carboxylic acid derivatives similar to the target compound involves the use of coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate in N,N-dimethylformamide at room temperature under inert atmosphere for extended reaction times (e.g., 16 hours at 20°C). After reaction completion, the mixture is partitioned between water and ethyl acetate, followed by organic layer washing, drying, filtration, evaporation, and purification by silica gel chromatography using a dichloromethane-methanol gradient to isolate the amide intermediate as an off-white foam.

Parameter Condition/Details
Coupling agents 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, 1-hydroxybenzotriazole hydrate
Solvent N,N-dimethylformamide (DMF)
Temperature 20°C (room temperature)
Reaction time 16 hours
Atmosphere Inert (e.g., nitrogen or argon)
Work-up Partition between water and ethyl acetate; wash organic layer with brine; dry over sodium sulfate; filter; evaporate
Purification Silica gel chromatography with dichloromethane-methanol gradient
Product Amide intermediate (off-white foam)

Research Findings and Stability Considerations

Bicyclo[2.2.1]heptane derivatives with functional groups at bridgehead positions, such as carboxylic acids, exhibit unusual stability despite ring strain typical of small bicyclic systems. This stability facilitates their use as building blocks in medicinal chemistry and materials science.

The Boc-protected spiro compounds maintain stability under typical synthetic conditions and allow for selective deprotection when needed for further functionalization or biological evaluation.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome/Notes
1 Bicyclo[2.2.1]heptane core synthesis Diels-Alder cycloaddition, organocatalysis Formation of bicyclic core with stereocontrol
2 Spiro piperidine formation Nucleophilic substitution or ring-closing reactions Formation of spiro linkage
3 Boc protection of piperidine N Di-tert-butyl dicarbonate, base Protected amine for further reactions
4 Carboxylation at 2-position Oxidation or ester hydrolysis Installation of carboxylic acid group
5 Amide coupling (if applicable) EDC·HCl, HOBt, DMF, inert atmosphere, 20°C, 16 h Formation of amide intermediate, purified by chromatography

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry, particularly the spiro junction (δ 1.4–1.6 ppm for Boc methyl groups; δ 3.8–4.2 ppm for piperidine protons) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area) and detect diastereomeric impurities .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected [M+H]+: ~305–320 g/mol) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (GHS H335) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent Boc-group degradation .

How can computational modeling predict the compound’s reactivity in nucleophilic or acidic environments?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack at the bicycloheptane bridge .
  • Molecular Dynamics (MD) : Simulate Boc-group stability under varying pH (e.g., TFA-mediated deprotection kinetics) .
    Data Integration : Cross-reference computational results with experimental IR spectra (C=O stretch at ~1700 cm⁻¹ for Boc group) .

How can researchers resolve discrepancies in reported purity values across analytical techniques?

Q. Advanced

  • Multi-Method Validation : Compare HPLC (95% purity) with elemental analysis (C, H, N ±0.3%) and 1H NMR integration ratios .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or oxidation products) .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability in purity measurements (p < 0.05 threshold) .

What biological activities are hypothesized based on structural analogs, and how can SAR studies be designed?

Q. Advanced

  • Marine Sponge Analogs : Bicyclic terpenes and alkaloids from L. magnifica and C. cyathophora exhibit antiviral (IC50 ~5 µM) and anti-inflammatory (COX-2 inhibition) activities .
  • SAR Framework :
    • Boc Group : Modulate lipophilicity to enhance blood-brain barrier penetration.
    • Spiro Junction : Test rigidity vs. bioactivity by substituting bicycloheptane with decalin .
      Experimental Design : Use a split-plot model to evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC50) across analogs .

What stability challenges arise during long-term storage, and how can degradation be mitigated?

Q. Advanced

  • Degradation Pathways : Boc cleavage under humid conditions (t½ ~30 days at 25°C) and oxidation at the piperidine ring .
  • Stabilization Strategies :
    • Lyophilization with cryoprotectants (trehalose/sucrose) for aqueous solutions.
    • Storage in amber vials with O₂ scavengers (e.g., Ageless®) to prevent radical oxidation .
      Accelerated Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
Reactant of Route 2
1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid

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